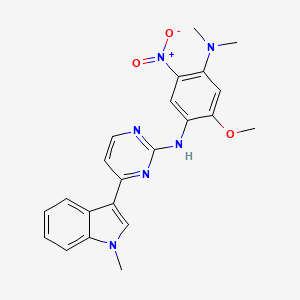![molecular formula C25H24FNO6 B13430098 (3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a cyclopropyl group, and an oxirane ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the quinoline moiety, followed by the introduction of the cyclopropyl group and the fluorophenyl substituent. The final steps involve the formation of the oxirane ring and the dihydroxypentanoic acid side chain. Each step requires specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high yield. The use of advanced purification methods, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and oxirane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes, particularly those involving quinoline derivatives.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety but differ in their substituents and overall structure.
Oxirane-containing compounds: Epoxides and other oxirane derivatives have similar reactive sites but lack the complex structure of the target compound.
Uniqueness
The uniqueness of (3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H24FNO6 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H24FNO6/c26-15-9-7-13(8-10-15)21-17-3-1-2-4-18(17)27(32)23(14-5-6-14)22(21)25-24(33-25)19(29)11-16(28)12-20(30)31/h1-4,7-10,14,16,19,24-25,28-29H,5-6,11-12H2,(H,30,31)/t16-,19+,24?,25?/m1/s1 |
Clé InChI |
RMIHXGYDJCFHNR-LINFSVTHSA-N |
SMILES isomérique |
C1CC1C2=[N+](C3=CC=CC=C3C(=C2C4C(O4)[C@H](C[C@H](CC(=O)O)O)O)C5=CC=C(C=C5)F)[O-] |
SMILES canonique |
C1CC1C2=[N+](C3=CC=CC=C3C(=C2C4C(O4)C(CC(CC(=O)O)O)O)C5=CC=C(C=C5)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


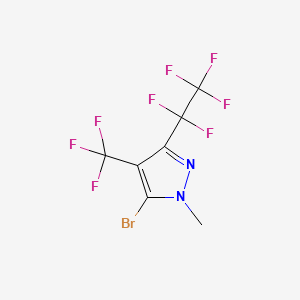
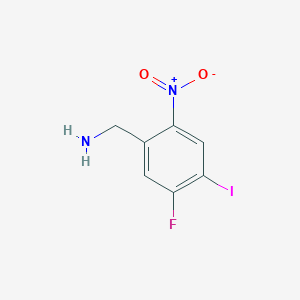
![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
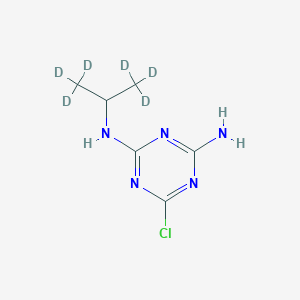
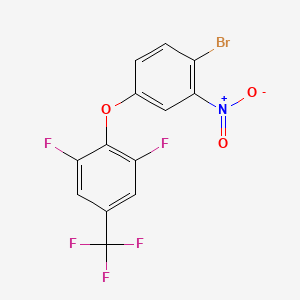
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
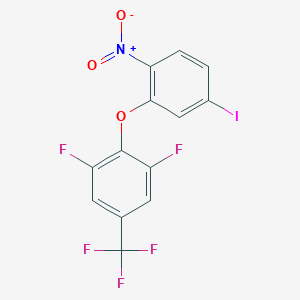

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
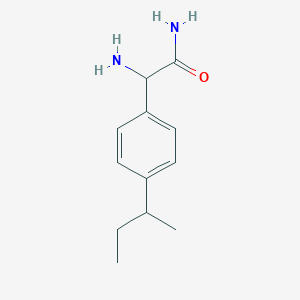
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
